Ustiloxin

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Assay

For maximal target engagement in microtubule inhibition studies, procure Ustiloxin A (IC50=0.7 µM)—significantly more potent than B, C, or D. It uniquely combines G2/M arrest with mitochondrial DHODH inhibition for dual-mechanism research. Ustiloxin B is optimal for gastric cancer models (BGC-823 IC50=1.03 µM) and pathway engineering due to its fully characterized RiPS gene cluster. Compound-specific procurement is mandatory as potency diverges 9.4-fold across congeners.

Molecular Formula C28H43N5O12S
Molecular Weight 673.7 g/mol
Cat. No. B1242342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUstiloxin
Synonymsustiloxin A
Molecular FormulaC28H43N5O12S
Molecular Weight673.7 g/mol
Structural Identifiers
SMILESCCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C
InChIInChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46+/m0/s1
InChIKeyQRLBQXQEGMBXFM-JHIHKWCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ustiloxin Procurement Guide: Cyclic Peptide Microtubule Inhibitors for Antimitotic Research and Mycotoxin Studies


Ustiloxin refers to a family of heterodetic cyclic peptides (ustiloxins A–G) produced by the fungal rice pathogen Ustilaginoidea virens and, as recently discovered, Aspergillus flavus [1]. These compounds are defined by a 13-membered macrocyclic ring containing an ether linkage, with molecular formulas exemplified by ustiloxin B as C26H39N5O12S (MW 673.7 g/mol) [2]. Ustiloxins function as microtubule-destabilizing agents and antimitotic peptides, inhibiting tubulin polymerization through competitive binding at the rhizoxin/phomopsin A binding site [3]. The ustiloxin family includes ustiloxins A, B, C, D, E, F, and G, each with distinct structural modifications and biological potency profiles that are critical for scientific selection [4].

Why Ustiloxin Analogs Cannot Be Interchanged: Critical Potency and Selectivity Differences Within the Family


Generic substitution across the ustiloxin family is scientifically invalid due to substantial quantitative differences in both tubulin polymerization inhibitory potency and cell-type-specific cytotoxicity. Ustiloxins A–D exhibit tubulin polymerization IC50 values spanning nearly an order of magnitude (0.7 to 6.6 µM), with ustiloxin A being approximately 9.4-fold more potent than ustiloxin D [1]. Moreover, differential cytotoxicity profiles across cancer cell lines reveal that ustiloxin B demonstrates selective activity against BGC-823 gastric cancer cells (IC50 1.03 µM) but is >50 µM against A549 lung adenocarcinoma cells, while ustiloxin A shows inverse selectivity [2]. These potency and selectivity divergences preclude functional interchangeability and necessitate compound-specific procurement based on experimental requirements.

Ustiloxin Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Procurement


Ustiloxin A Demonstrates 9.4-Fold Higher Tubulin Polymerization Inhibition Potency Than Ustiloxin D

Ustiloxin A exhibits the highest potency among ustiloxins A–D for inhibiting porcine brain tubulin polymerization, with an IC50 of 0.7 µM compared to ustiloxin D's IC50 of 6.6 µM [1]. Ustiloxin B and C show intermediate potencies of 2.8 µM and 4.4 µM, respectively [1]. This graded potency within the same structural family demonstrates that minor structural modifications (e.g., the presence or absence of a hydroxyl group on the tyrosine moiety) produce quantifiable differences in tubulin-binding efficacy.

Microtubule Dynamics Antimitotic Agents Tubulin Polymerization Assay

Ustiloxin A Shows 5.8-Fold Higher Binding Affinity for Rhizoxin Binding Site Than Ustiloxin C

Competitive radioligand binding assays reveal that ustiloxin A inhibits [³H]rhizoxin binding to porcine brain tubulin with a Ki of 0.08 µM, representing the highest affinity among the ustiloxin congeners [1]. Ustiloxin B (Ki 0.13 µM) and ustiloxin C (Ki 0.23 µM) exhibit progressively lower affinities, with ustiloxin A demonstrating approximately 2.9-fold higher affinity than ustiloxin C [1]. All three ustiloxins completely displace radiolabelled phomopsin A as effectively as rhizoxin, confirming shared binding site occupancy [1].

Competitive Binding Assay Radioligand Displacement Tubulin Binding Site

Ustiloxin B Exhibits 2.6-Fold Selective Cytotoxicity for BGC-823 Gastric Cancer Cells Compared to Ustiloxin A

In a multi-cell-line cytotoxicity panel, ustiloxin B demonstrated selective potency against BGC-823 gastric cancer cells with an IC50 of 1.03 µM, whereas ustiloxin A showed an IC50 of 2.66 µM against the same cell line—a 2.6-fold difference [1]. Conversely, against A549 lung adenocarcinoma cells, ustiloxin A (IC50 3.12 µM) exhibited activity while ustiloxin B was inactive (IC50 >50 µM) [1]. Ustiloxin G showed moderate activity against A549 (IC50 36.5 µM) and A375 melanoma cells (IC50 22.5 µM) but was >50 µM against BGC-823 [1].

Cancer Cell Cytotoxicity Gastric Cancer Cell Line Selectivity

Ustiloxin A Induces G2/M Cell Cycle Arrest via Microtubule Disruption at 0.7 µM, Matching Its Tubulin Polymerization IC50

Ustiloxin A arrests the cell cycle in the G2/M phase in mice renal tubular epithelial cells (mRTECs) through alteration of cellular morphology and microtubule disruption [1]. This cell cycle arrest occurs at concentrations consistent with its tubulin polymerization IC50 of 0.7 µM, confirming that antimitotic activity directly correlates with tubulin-binding potency [2]. Additionally, ustiloxin A inhibits mitochondrial respiration by binding to the CoQ-binding site in dihydro-orotate dehydrogenase (DHODH), indicating a dual mechanism of cytotoxicity not observed with simpler microtubule inhibitors [1].

Cell Cycle Arrest G2/M Phase Mitotic Inhibition

Ustiloxin B Biosynthesis Follows RiPS Pathway Distinct from NRPS-Derived Cyclic Peptide Mycotoxins

Ustiloxin B is biosynthesized through a ribosomal peptide synthetic (RiPS) pathway, representing the first characterized RiPS in Ascomycetes and the first entire RiPS gene cluster validated in fungi [1]. The biosynthetic gene cluster (ust) contains a unique precursor protein, UstA, featuring a 16-fold repeated peptide sequence (Tyr-Ala-Ile-Gly) that is processed into the cyclic tetrapeptide core [1]. This RiPS mechanism stands in contrast to the non-ribosomal peptide synthetase (NRPS) pathway typical of many fungal cyclic peptide toxins such as cyclosporin and echinocandin, providing a genetically tractable platform for biosynthetic engineering and heterologous production [1].

Ribosomally Synthesized Peptides RiPP Biosynthesis Fungal Secondary Metabolism

Ustiloxin A, B, and G Induce Rice Seed Radicle Elongation Inhibition Comparable to Glyphosate at 200 µg/mL

Ustiloxins A, B, and G demonstrate potent phytotoxic activity in rice seed germination assays, with radicle elongation inhibition exceeding 90% and germ elongation inhibition exceeding 50% at a concentration of 200 µg/mL, matching the effect of the positive control glyphosate [1]. These compounds also induce characteristic abnormal swelling of rice seedling roots and germs [1]. The phytotoxicity profile is consistent with the compounds' antimitotic mechanism and provides a functional assay for quality control and biological activity verification.

Phytotoxicity Assay Rice Seedling Bioassay Mycotoxin Activity

Ustiloxin Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Maximum Potency Tubulin Polymerization Inhibition Assays

For investigators requiring the highest available potency in tubulin polymerization inhibition, ustiloxin A is the indicated selection based on its IC50 of 0.7 µM—the lowest among characterized ustiloxin congeners and described as the most potent inhibitor of tubulin polymerization known at the time of its characterization [1]. This compound is optimal for in vitro microtubule assembly studies, competitive binding displacement assays (Ki = 0.08 µM for rhizoxin binding site), and electron microscopic visualization of microtubule depolymerization [1]. Ustiloxin A should be prioritized over ustiloxin B (IC50 2.8 µM), C (IC50 4.4 µM), or D (IC50 6.6 µM) when maximal target engagement is required [1].

Gastric Cancer Cell Line Cytotoxicity Screening with Selectivity Requirements

Ustiloxin B is the preferred selection for studies involving BGC-823 gastric cancer cell lines, where it demonstrates an IC50 of 1.03 µM—2.6-fold more potent than ustiloxin A (IC50 2.66 µM) against this specific cell type [2]. Notably, ustiloxin B shows selectivity against BGC-823 while exhibiting minimal activity against A549 lung adenocarcinoma cells (IC50 >50 µM), whereas ustiloxin A demonstrates broader activity across both BGC-823 and A549 cells [2]. Investigators should select ustiloxin B for gastric cancer-focused studies and ustiloxin A for applications requiring activity across multiple cancer types [2].

Fungal RiPP Biosynthetic Pathway Engineering and Heterologous Production

Ustiloxin B is uniquely suited for biosynthetic pathway engineering applications due to its well-characterized RiPS gene cluster, which was the first entire RiPS cluster validated in fungi [3]. The ust gene cluster contains the ustA precursor gene encoding a 16-fold repeated YAIG sequence, enabling promoter-driven heterologous expression in Aspergillus oryzae for scalable production [3]. This genetic tractability distinguishes ustiloxin B from NRPS-derived fungal cyclic peptides (e.g., cyclosporin, echinocandin) that lack comparable biosynthetic engineering platforms [3]. The RiPS pathway also makes ustiloxin B a model system for discovering additional RiPP natural products in Ascomycetes [3].

Dual-Mechanism Antimitotic and Mitochondrial Toxicity Studies

Ustiloxin A offers a dual mechanism of action not observed with conventional microtubule inhibitors, combining G2/M cell cycle arrest via microtubule disruption with inhibition of mitochondrial respiration through binding to the CoQ-binding site of DHODH [4]. This dual mechanism was demonstrated in mouse renal tubular epithelial cells and confirmed in vivo with renal insufficiency induction in mice at concentrations comparable to realistic human exposure levels [4]. Investigators studying combinatorial cytotoxic mechanisms or mycotoxin-induced organ toxicity should select ustiloxin A over single-mechanism microtubule inhibitors such as vinblastine or maytansine, which lack the mitochondrial DHODH inhibition component [4].

Rice Seedling Phytotoxicity Bioassays for Quality Control and Activity Verification

Ustiloxins A, B, and G are all suitable for rice seed radicle and germ elongation inhibition assays, which provide a standardized, cost-effective functional test for verifying compound activity upon procurement [2]. At 200 µg/mL, these compounds induce >90% radicle elongation inhibition and >50% germ elongation inhibition, matching glyphosate control performance [2]. The induction of characteristic abnormal root swelling provides a qualitative morphological confirmation of antimitotic activity [2]. This assay serves as a practical quality control measure for laboratories without access to tubulin polymerization assays or cancer cell culture facilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ustiloxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.